molecular formula C18H40N2O B14514469 1-[(2-Aminoethyl)amino]hexadecan-2-OL CAS No. 62746-02-5

1-[(2-Aminoethyl)amino]hexadecan-2-OL

Cat. No.: B14514469
CAS No.: 62746-02-5
M. Wt: 300.5 g/mol
InChI Key: QVRADJKIFDSWKV-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)amino]hexadecan-2-OL is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a long hydrocarbon chain with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Aminoethyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 2-aminoethylamine. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Aminoethyl)amino]hexadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-Aminoethyl)amino]hexadecan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Research may explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.

    Industry: It can be used in the production of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism by which 1-[(2-Aminoethyl)amino]hexadecan-2-OL exerts its effects involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the aminoethyl group.

    Stearyl alcohol (octadecan-1-ol): Similar long-chain alcohol with different chain length.

    Ethanolamine: Contains an amino and hydroxyl group but with a shorter chain.

Uniqueness

1-[(2-Aminoethyl)amino]hexadecan-2-OL is unique due to its combination of a long hydrocarbon chain with both amino and hydroxyl functional groups. This combination provides it with distinct chemical properties and a wide range of applications in various fields.

Properties

CAS No.

62746-02-5

Molecular Formula

C18H40N2O

Molecular Weight

300.5 g/mol

IUPAC Name

1-(2-aminoethylamino)hexadecan-2-ol

InChI

InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)17-20-16-15-19/h18,20-21H,2-17,19H2,1H3

InChI Key

QVRADJKIFDSWKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CNCCN)O

Origin of Product

United States

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